methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate
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Overview
Description
Methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate is a complex organic compound that belongs to the class of triazine derivatives Triazines are a group of nitrogen-containing heterocycles that have significant applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate typically involves a multi-step process. One common method includes the nucleophilic substitution of phenylhydrazine with a triazine precursor. The reaction is carried out in the presence of a base, such as sodium methoxide, in methanol under reflux conditions . The resulting intermediate is then reacted with methyl 4-formylbenzoate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate involves its interaction with specific molecular targets and pathways. The triazine moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Known for its use as a pesticide.
1,3,5-Triazine aminobenzoic acid derivatives: Exhibits antimicrobial activity.
Uniqueness
Methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate is unique due to its specific chemical structure, which allows for diverse chemical reactions and potential applications in various fields. Its ability to undergo multiple types of reactions and its bioactive properties make it a valuable compound for scientific research.
Properties
IUPAC Name |
methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-17(24)15-9-7-13(8-10-15)11-19-22-18-21-16(12-20-23-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNJJELNVBAREU-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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